4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester
Overview
Description
4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester is a chemical compound with the molecular formula C15H23BBrNO2 . It is a valuable building block in organic synthesis .
Synthesis Analysis
Pinacol boronic esters, such as 4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester, are used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-bromo-3-methylphenyl)-6-butyl-1,3,6,2-dioxazaborocane . The InChI code is 1S/C15H23BBrNO2/c1-3-4-7-18-8-10-19-16(20-11-9-18)14-5-6-15(17)13(2)12-14/h5-6,12H,3-4,7-11H2,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester is 340.07 . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Ortho-Functionalized Arylboronic Acids and Benzoxaboroles
The esterification of 2-bromophenylboronic acid with N-butyldiethanolamine (BDEA) leads to the formation of 2-(2'-Bromophenyl)-6-butyl-[1,3,6,2]dioxazaborocan, which upon undergoing Br/Li exchange facilitates the synthesis of various ortho-functionalized arylboronic acids. This method provides a convenient pathway to 1,3-dihydro-1-hydroxy-3-arylbenzo[c][2,1]oxaboroles, highlighting a significant contribution to organic synthesis and the exploration of compounds with potential applications in medicinal chemistry and materials science Dąbrowski, Kurach, Luliński, & Serwatowski, 2007.
Cross-Coupling Reactions for Alkadienoates Synthesis
The palladium-catalyzed cross-coupling of 1-alkenylboronates with 3-Bromo-2-alkenoates, including 4-bromocoumarin, offers a stereoselective synthesis of conjugated 2,4-Alkadienoates. This approach demonstrates the versatility of boron-containing compounds in facilitating cross-coupling reactions, providing access to complex molecular architectures that are valuable in the development of organic materials and pharmaceuticals Yanagi, Oh-e, Miyaura, & Suzuki, 1989.
Oxidative Bromination and Bromocyclization
A vanadium(V)-catalyzed oxidative bromination technique offers a mild and neutral condition process for the bromocyclization of acid-labile alkenols and alkenes. This method allows for the preservation of acetal- or ester-protecting groups, contributing to synthetic strategies that improve the efficiency and selectivity of bromination reactions in organic synthesis Brücher & Hartung, 2011.
Phosphorescence Properties of Arylboronic Esters
Interestingly, simple arylboronic esters, presumably similar in functional behavior to 4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester, have been discovered to exhibit phosphorescence in the solid state at room temperature. This finding could revolutionize the development of organic phosphorescent materials, opening new pathways for the design of optical and electronic devices without the need for heavy atoms Shoji et al., 2017.
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
2-(4-bromo-3-methylphenyl)-6-butyl-1,3,6,2-dioxazaborocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BBrNO2/c1-3-4-7-18-8-10-19-16(20-11-9-18)14-5-6-15(17)13(2)12-14/h5-6,12H,3-4,7-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXHNZZPLINMBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=CC(=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BBrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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